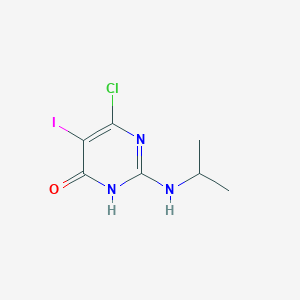
6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine and iodine atoms to the pyrimidine ring.
Amination: Substitution of a hydrogen atom with an isopropylamino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use in drug development for targeting specific diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one is unique due to its specific halogenation pattern and the presence of an isopropylamino group, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C7H9ClIN3O |
|---|---|
Molecular Weight |
313.52 g/mol |
IUPAC Name |
4-chloro-5-iodo-2-(propan-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9ClIN3O/c1-3(2)10-7-11-5(8)4(9)6(13)12-7/h3H,1-2H3,(H2,10,11,12,13) |
InChI Key |
JEVHLVPPUCUEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=C(C(=O)N1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















